3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide
Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-30-19-7-3-5-17(15-19)24-22(27)21-20(8-13-31-21)32(28,29)26-11-9-25(10-12-26)18-6-2-4-16(23)14-18/h2-8,13-15H,9-12H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXHVLFLIVQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-(3-Methoxyphenyl)thiophene-2-carboxamide
The synthesis begins with the acylation of 3-methoxyaniline using thiophene-2-carbonyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) under inert atmosphere at 0–5°C, with triethylamine (TEA) as the base to scavenge HCl byproducts. The intermediate is isolated via vacuum filtration and recrystallized from ethanol/water (3:1 v/v), yielding white crystalline solids with >85% purity.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C |
| Base | Triethylamine (2.5 equiv) |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Sulfonylation at the Thiophene 3-Position
The sulfonyl group is introduced via electrophilic aromatic substitution (EAS) using chlorosulfonic acid (ClSO₃H) in refluxing chloroform. This step requires careful stoichiometric control (1:1.05 molar ratio of thiophene-carboxamide to ClSO₃H) to prevent over-sulfonation. The resultant sulfonic acid is then converted to the sulfonyl chloride intermediate using phosphorus pentachloride (PCl₅) in dry diethyl ether.
Critical Considerations
Piperazine Coupling via Nucleophilic Displacement
The final step involves reacting the sulfonyl chloride intermediate with 1-(3-chlorophenyl)piperazine in tetrahydrofuran (THF) at 60°C. Potassium carbonate (K₂CO₃) is employed as a mild base to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the electrophilic sulfur center. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 1:2) affords the target compound in 65–70% yield.
Optimization Insights
- Microwave-assisted synthesis (100°C, 15 min) increases reaction efficiency, achieving 89% conversion compared to 72% under conventional heating.
- Solvent polarity significantly impacts reaction kinetics, with THF outperforming DMF or DMSO in rate and selectivity.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Modern industrial protocols utilize continuous flow reactors to enhance heat/mass transfer during sulfonylation and piperazine coupling. Key advantages include:
Catalytic Innovations
Recent advancements employ organocatalysts such as 4-dimethylaminopyridine (DMAP) to accelerate sulfonyl chloride formation. DMAP (5 mol%) reduces PCl₅ usage by 40% while maintaining >90% conversion rates.
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiophene derivatives, including this compound. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluating similar thiophene carboxamide derivatives reported IC50 values as low as 5.46 µM against Hep3B cancer cell lines, suggesting potent anticancer effects comparable to established drugs like Combretastatin A-4 (CA-4) .
Mechanism of Action:
- Tubulin Binding: The compound interacts with the tubulin-colchicine-binding pocket, disrupting microtubule formation essential for cell division.
- Induction of Apoptosis: It activates apoptotic pathways through caspase activation and mitochondrial dysfunction .
Neuropharmacological Applications
The piperazine moiety in the compound is known to confer affinity for various neurotransmitter receptors. Studies have shown that derivatives containing piperazine exhibit high selectivity for dopamine D4 receptors with IC50 values as low as 0.057 nM. This suggests potential applications in treating neurological disorders alongside cancer .
Study on Anticancer Activity
- Objective: Evaluate the efficacy of thiophene carboxamide derivatives against Hep3B cell lines.
- Findings: Compounds displayed significant antiproliferative effects, with some achieving IC50 values below 10 µM, supporting their development as potential anticancer agents.
Receptor Binding Study
- Objective: Investigate receptor affinities of thiophene derivatives.
- Findings: High selectivity for dopamine D4 receptors indicates potential therapeutic applications in neuropharmacology.
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
Coumarin Derivatives: These compounds have a benzopyran ring and exhibit various pharmacological activities, similar to the thiophene ring in the target compound.
Uniqueness
The uniqueness of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a thiophene ring, a sulfonamide group, and a piperazine moiety, which contribute to its unique chemical properties.
The compound acts primarily as a serotonergic antagonist , meaning it binds to serotonin receptors without activating them. This property may have implications for treating disorders related to serotonin dysregulation, such as anxiety and depression. The sulfonamide group enhances its binding affinity to various receptors, potentially increasing its therapeutic efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that these derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through mechanisms involving caspase activation and mitochondrial dysfunction. For instance, studies have shown that related thiophene compounds exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells, with IC50 values indicating effective concentrations for inducing cell death .
Pharmacological Studies
In pharmacological evaluations, the compound has been tested for its effects on various biological systems. Notably, it has demonstrated potential as a prodrug , requiring metabolic conversion to exert its pharmacological effects. This characteristic is crucial for developing drugs that target specific pathways in diseases like cancer and mental health disorders .
Case Studies
Research Findings
- Cytotoxicity : The compound's structural components contribute to its ability to disrupt cellular processes in cancer cells, leading to apoptosis. This is supported by findings that highlight the role of the thiophene ring in enhancing biological interactions .
- Receptor Interaction : The piperazine moiety is essential for receptor binding, which may explain the compound's effectiveness as a serotonergic antagonist .
- Biomimetic Properties : The compound's design mirrors existing anticancer drugs like Combretastatin A-4 (CA-4), suggesting it may share similar pathways in inhibiting tumor growth .
Q & A
What are the critical structural motifs in this compound, and how do they influence its reactivity and biological interactions?
The compound features a piperazine ring substituted with a 3-chlorophenyl group, a sulfonyl linker, and a thiophene-carboxamide scaffold. The sulfonyl group enhances electrophilicity and hydrogen-bonding potential, while the piperazine moiety contributes to conformational flexibility and receptor binding. The 3-methoxyphenyl group may influence solubility and π-π stacking interactions. Structural confirmation via single-crystal X-ray diffraction (e.g., as in related piperazine-thiophene derivatives ) and NMR analysis (e.g., J-coupling patterns for stereochemistry ) is essential for validating reactivity hypotheses.
How can researchers optimize synthetic yield for this compound, given competing side reactions?
Optimization requires careful control of reaction conditions. For example:
- Coupling steps : Use HBTU or BOP as coupling agents in THF with Et₃N to activate carboxyl groups, minimizing racemization (as demonstrated in analogous syntheses ).
- Purification : Employ silica gel chromatography with gradient elution (e.g., 10–50% EtOAc/hexane) to separate sulfonylation byproducts. Monitor reaction progress via LC-MS to identify intermediates .
- Temperature : Reflux conditions for sulfonyl chloride reactions (e.g., 50–60°C) improve electrophilic substitution efficiency while avoiding decomposition .
What methodologies resolve discrepancies in reported solubility data across polar vs. nonpolar solvents?
Conflicting solubility data may arise from polymorphic forms or residual solvents. To address this:
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorph transitions (e.g., sharp endotherms at 154–158°C in related compounds ).
- X-ray Powder Diffraction (XRPD) : Compare crystalline patterns to rule out hydrate/solvate formation .
- Karl Fischer titration : Quantify residual water or solvent content, which can artificially alter solubility .
How can computational models predict metabolic stability or degradation pathways of this compound?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate sulfonyl group hydrolysis under physiological pH, identifying transition states and activation energies .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C–S in the sulfonyl group) to predict oxidative cleavage sites .
- In vitro validation : Use hepatic microsome assays with LC-HRMS to correlate predicted metabolites (e.g., hydroxylated piperazine derivatives) with experimental data .
What analytical strategies confirm the absence of genotoxic impurities in scaled-up batches?
- HPLC-UV/Vis with PDA detection : Screen for aryl chlorides (e.g., 3-chlorophenyl intermediates) at ppm levels, using orthogonal C18 and HILIC columns .
- LC-MS/MS (MRM mode) : Target specific impurities (e.g., residual hydrazines from coupling steps) with detection limits < 0.1% .
- Ames test : Validate absence of mutagenicity in Salmonella strains TA98 and TA100, as required for preclinical safety .
How do steric and electronic effects of the 3-methoxyphenyl group modulate receptor binding affinity?
- Molecular docking : Compare binding poses in homology models (e.g., serotonin or dopamine receptors) to assess methoxy group interactions with hydrophobic pockets .
- SAR studies : Synthesize analogs with –OCH₃ replaced by –CF₃ or –NO₂ and measure IC₅₀ values in receptor assays. For example, bulkier substituents may reduce affinity due to steric hindrance .
- Electrostatic potential maps : Use DFT to visualize electron-rich regions (e.g., methoxy oxygen) and their role in hydrogen bonding .
What experimental controls are critical when assessing this compound’s kinase inhibition selectivity?
- Broad-panel screening : Test against >50 kinases (e.g., PKC, PI3K, MAPK) to identify off-target effects. Use ATP-competitive inhibitors as positive controls .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates .
- Kinobeads profiling : Quantify binding to immobilized kinase domains, normalized to vehicle-treated samples .
How can researchers reconcile conflicting bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and hepatic clearance rates to explain reduced efficacy in vivo .
- Metabolite identification : Use HRMS to detect inactive metabolites (e.g., glucuronidated thiophene derivatives) that accumulate in vivo .
- Tissue distribution studies : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs vs. plasma .
What strategies mitigate batch-to-batch variability in crystallinity during scale-up?
- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor particle size and polymorph transitions during crystallization .
- Antisolvent addition : Gradually introduce water or heptane to induce nucleation, ensuring consistent crystal habit .
- Lyophilization : For hygroscopic batches, lyophilize from tert-butanol/water mixtures to stabilize amorphous forms .
How can isotope-labeling studies elucidate the compound’s mechanism of action in complex biological systems?
- ¹³C/¹⁵N labeling : Synthesize isotopologs (e.g., ¹³C-thiophene) for tracking metabolic incorporation via NMR or LC-MS .
- Click chemistry : Introduce alkyne tags for pull-down assays to identify protein interaction partners .
- Stable isotope-resolved metabolomics (SIRM) : Administer ¹³C-glucose to cells treated with the compound, tracing metabolic flux changes via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
